N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide
Description
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is a synthetic carboxamide derivative characterized by a central furan-2-ylphenyl moiety linked to an oxolane (tetrahydrofuran) ring via a 2-hydroxyethyl group.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-6,8,14-15,19H,7,9-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJFAWWIDESAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl phenyl derivative, which is then reacted with an oxolane derivative under specific conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl or furan derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations in Furan Carboxamide Derivatives
Several structurally related compounds from the evidence share the furan carboxamide backbone but differ in substituents and functional groups. Key examples include:
Key Observations :
- The oxolane ring may confer conformational flexibility, contrasting with the rigid thiazolidinone-chromenone system in , which exhibits strong intermolecular hydrogen bonds (N–H⋯O) and π-π stacking (interlayer distance ~3.5 Å) .
Crystallographic and Solubility Considerations
The crystal structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide () reveals a triclinic lattice (space group P1) with a solvated N,N-dimethylformamide (DMF) molecule. Key parameters include:
- Unit cell dimensions: a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å
- Density: 1.384 Mg m⁻³
- Hydrogen bonding: Strong N–H⋯O interactions stabilize the lattice .
However, the absence of a solvate (unlike the DMF-containing analog) could reduce crystalline stability.
Biological Activity
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.31 g/mol
Structural Features
- The compound contains a furan moiety which is known for various biological activities.
- The oxolane ring contributes to its stability and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds featuring furan and phenyl groups have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | |
| Compound B | HT29 (colon cancer) | 1.61 ± 1.92 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of EGFR : Similar compounds have been shown to degrade the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .
- Induction of Apoptosis : By interacting with specific signaling pathways, this compound may induce apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing furan rings have also demonstrated antimicrobial properties. For example, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Gram-positive | 5.0 | |
| Compound D | Gram-negative | 10.0 |
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The compound exhibited selective cytotoxicity, with significant growth inhibition observed at low concentrations.
Study on Antimicrobial Properties
Another study investigated the antimicrobial activity of similar furan-containing compounds. Results indicated that these compounds were effective against various bacterial strains, suggesting a potential application in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
